molecular formula C20H26N2O4S B11510899 ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-oxo-3-pentyltetrahydrofuran-3-carboxylate (non-preferred name)

ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-oxo-3-pentyltetrahydrofuran-3-carboxylate (non-preferred name)

Cat. No.: B11510899
M. Wt: 390.5 g/mol
InChI Key: KQAODIXDPVCETE-UHFFFAOYSA-N
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Description

ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE is a complex organic compound that features a benzimidazole moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by alkylation with ethyl bromoacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzimidazole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activity.

    Ethyl benzimidazole carboxylate: Shares the benzimidazole core but lacks the oxolane ring.

    Oxolane derivatives: Compounds with the oxolane ring but different substituents.

Uniqueness

ETHYL 5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-3-PENTYLOXOLANE-3-CARBOXYLATE is unique due to its combination of the benzimidazole and oxolane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-oxo-3-pentyloxolane-3-carboxylate

InChI

InChI=1S/C20H26N2O4S/c1-3-5-8-11-20(17(23)25-4-2)12-14(26-18(20)24)13-27-19-21-15-9-6-7-10-16(15)22-19/h6-7,9-10,14H,3-5,8,11-13H2,1-2H3,(H,21,22)

InChI Key

KQAODIXDPVCETE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC(OC1=O)CSC2=NC3=CC=CC=C3N2)C(=O)OCC

Origin of Product

United States

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